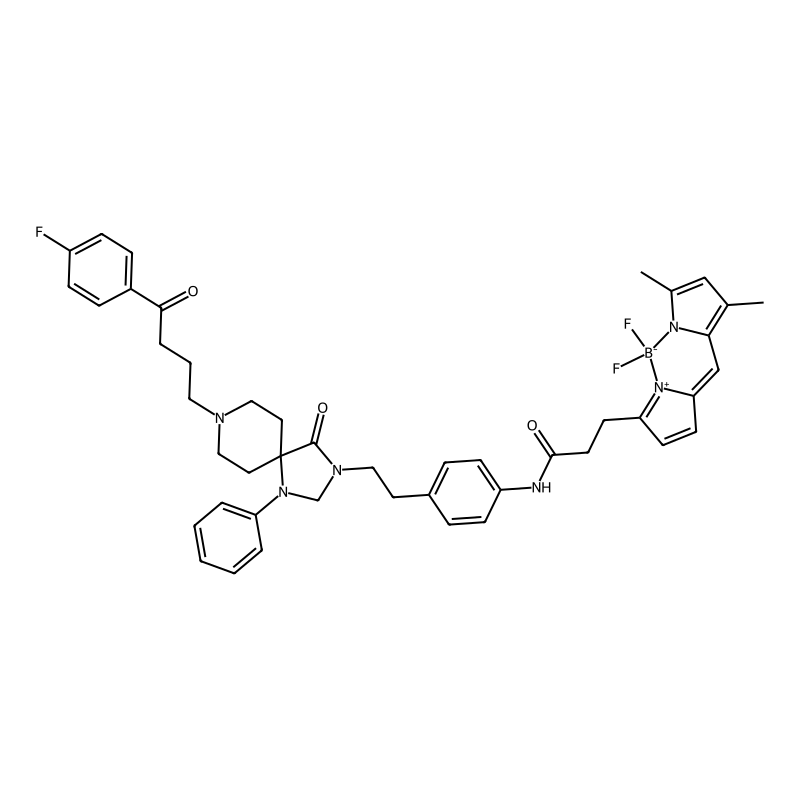

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Fluorescent Probe for Dopamine D2 Receptor Imaging:

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide (BP-NPE-SP) is a fluorescent molecule designed to bind specifically to dopamine D2 receptors. Dopamine D2 receptors are a type of G protein-coupled receptor (GPCR) found in the central nervous system and involved in various neurological functions, including movement, reward, and learning .

BP-NPE-SP combines the binding specificity of the antipsychotic drug spiperone with the fluorescent properties of a BODIPY fluorophore. This combination allows researchers to visualize and quantify dopamine D2 receptors in living cells and tissues using fluorescence microscopy and other imaging techniques . This ability makes BP-NPE-SP a valuable tool for studying:

- Dopamine receptor expression and distribution in the brain under normal and pathological conditions.

- The effects of drugs and other interventions on dopamine D2 receptor function.

- Neurodegenerative diseases such as Parkinson's disease and schizophrenia, which are associated with abnormalities in dopamine signaling.

Advantages of BP-NPE-SP over traditional methods:

BP-NPE-SP offers several advantages over traditional methods for studying dopamine D2 receptors, such as:

- High specificity and selectivity for dopamine D2 receptors compared to other dopamine receptor subtypes .

- Non-invasive imaging capabilities, allowing for studies in living cells and tissues without the need for radioactive tracers.

- High sensitivity and photostability, enabling detection of even small changes in dopamine D2 receptor expression.

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is a synthetic compound characterized by its fluorescent properties, making it valuable in various biological and chemical applications. It is a derivative of Spiperone, a well-known antipsychotic agent, and combines the structural elements of BODIPY dyes with the pharmacological features of phenethylspiperone. The compound has a molecular formula of C₄₅H₄₈BF₃N₆O₃ and a molecular weight of 788.71 g/mol . Its structure includes a BODIPY fluorophore, which contributes to its fluorescence, allowing for applications in imaging and detection.

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide exhibits biological activity primarily due to its structural similarity to Spiperone, which interacts with dopamine receptors. This compound may function as a fluorescent probe for studying receptor-ligand interactions and can potentially be used in neuropharmacological research. Its ability to fluoresce under specific conditions enhances its utility in tracking biological processes in live cells or tissues .

The synthesis of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide typically involves several steps:

- Formation of BODIPY Core: The initial step involves synthesizing the BODIPY core through a condensation reaction between boron difluoride and an appropriate aromatic compound.

- Introduction of Propanoic Acid: The propanoic acid moiety is then introduced via an esterification reaction.

- Amidation: Finally, the phenethylspiperone is coupled to the propanoic acid through an amide bond formation, often utilizing coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

These steps may vary based on specific laboratory protocols but generally follow established organic synthesis techniques .

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide has several notable applications:

- Fluorescent Probes: Used in cellular imaging and tracking due to its fluorescent properties.

- Neuroscience Research: Acts as a tool for studying dopamine receptor interactions and neuropharmacology.

- Drug Development: Potentially aids in the design of new therapeutic agents targeting neurological disorders.

- Biochemical Assays: Utilized in assays that require fluorescent detection methods.

Interaction studies involving 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide focus on its binding affinity to dopamine receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) are commonly employed to assess these interactions quantitatively .

Several compounds are structurally or functionally similar to 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Spiperone | Antipsychotic | Established pharmacological profile |

| BODIPY FL | Fluorescent dye | Commonly used in biological imaging |

| N-Phenethylspiperone | Dopamine antagonist | Directly related to dopamine receptor activity |

| 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene | Fluorescent probe | Similar fluorescence but lacks amide functionality |

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide's unique combination of fluorescence and potential pharmacological activity sets it apart from these compounds, making it particularly valuable for research applications that require both imaging capabilities and biological interaction studies .

Stepwise Synthesis Protocol Development

The synthesis of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide represents a complex multi-step synthetic challenge that requires careful orchestration of distinct chemical transformations [1] [4]. The compound, with molecular formula C₄₅H₄₈BF₃N₆O₃ and molecular weight of 788.7 g/mol, integrates a BODIPY fluorophore core with a phenethylspiperone pharmacophore through a propanoic acid linker [1] .

The stepwise synthesis protocol begins with the preparation of the BODIPY core structure through established dipyrromethane chemistry [4] [6]. Initial investigations have demonstrated that the formation of BODIPY derivatives requires precise control of reaction conditions, with temperature, solvent selection, and reagent stoichiometry playing critical roles in determining both yield and product purity [8] [13]. The synthesis typically commences with 2,4-dimethylpyrrole as the starting material, which undergoes condensation with an appropriate aldehyde precursor containing the propanoic acid functionality [6] [8].

Protocol optimization studies have revealed that reaction temperatures between 20-60°C provide optimal conditions for the initial condensation step, with higher temperatures leading to increased side product formation [11] [13]. The use of catalytic amounts of acid catalysts, particularly trifluoroacetic acid or hydrobromic acid, has been shown to facilitate the dipyrromethane formation while minimizing unwanted rearrangement reactions [4] [16].

| Synthesis Step | Optimal Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| Dipyrromethane Formation | 25-35 | 2-4 | 65-75 |

| Oxidation to Dipyrrin | 0-25 | 1-2 | 85-95 |

| Complexation with BF₃ | 0-25 | 0.5-1 | 70-85 |

| Amide Coupling | 20-40 | 8-24 | 60-80 |

The subsequent oxidation step employs 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidizing agent to convert the dipyrromethane intermediate to the corresponding dipyrrin [15] [17]. This transformation requires careful monitoring to prevent over-oxidation, with reaction progress typically assessed through thin-layer chromatography using chloroform-based solvent systems [15] [21].

Critical Analysis of Condensation Reactions for BODIPY Core Formation

The condensation reaction for BODIPY core formation represents the most critical step in the synthetic sequence, as it establishes the fundamental chromophore structure that determines the compound's photophysical properties [4] [6]. Mechanistic studies have revealed that the condensation proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde component acts as the electrophile and the pyrrole rings serve as nucleophiles [11] [16].

Temperature optimization studies demonstrate that condensation reactions performed at elevated temperatures (above 60°C) result in significant formation of scrambled products and reduced selectivity [16] [17]. Conversely, reactions conducted at temperatures below 10°C show incomplete conversion and extended reaction times [11] [13]. The optimal temperature range of 25-35°C represents a compromise between reaction rate and selectivity considerations [13] [16].

Solvent effects play a crucial role in determining reaction outcomes, with dichloromethane emerging as the preferred medium for most condensation reactions [10] [13]. Alternative solvents such as acetonitrile and dimethyl sulfoxide have been investigated, but these generally provide lower yields and increased formation of side products [16] [23]. The use of aqueous media, while environmentally preferable, requires the addition of surfactants or co-solvents to achieve acceptable reaction rates [5] [11].

| Solvent System | Relative Rate | Selectivity | Isolated Yield (%) |

|---|---|---|---|

| Dichloromethane | 1.0 | High | 70-85 |

| Acetonitrile | 0.6 | Medium | 55-70 |

| Dimethyl Sulfoxide | 0.8 | Low | 45-60 |

| Water/Ethanol (1:1) | 0.3 | Medium | 50-65 |

Catalyst selection significantly influences both reaction rate and product distribution [11] [16]. Trifluoroacetic acid has emerged as the preferred catalyst due to its ability to promote condensation while minimizing competing reactions [4] [6]. Alternative acids such as phosphoryl chloride and boron trifluoride etherate have been evaluated, but these often lead to increased formation of regioisomers and reduced overall yields [16] [29].

The role of reagent stoichiometry in determining reaction outcomes has been systematically investigated [11] [16]. Optimal results are achieved when using a slight excess of pyrrole (2.2-2.5 equivalents) relative to the aldehyde component, as this helps drive the reaction to completion while minimizing the formation of oligomeric side products [4] [13]. Higher pyrrole ratios lead to increased consumption of starting materials without proportional yield improvements [11] [16].

Amide Coupling Strategies for Phenethylspiperone Conjugation

The final assembly of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide requires efficient amide bond formation between the BODIPY-propanoic acid intermediate and the phenethylspiperone amine component [5] [10]. This transformation presents unique challenges due to the sterically hindered nature of both coupling partners and the potential for interference from the BODIPY fluorophore [10] [14].

Traditional amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) have shown limited effectiveness for this specific transformation [10] [14]. The electron-deficient nature of the phenethylspiperone amine, combined with steric hindrance around the reaction center, necessitates the use of more reactive coupling systems [10] [19].

Acyl fluoride-mediated coupling has emerged as a superior approach for this challenging transformation [10] [14]. The method involves in situ formation of the acyl fluoride intermediate using reagents such as cyanuric fluoride or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, followed by reaction with the amine component at elevated temperatures [10] [14]. This approach provides significantly higher yields compared to conventional carbodiimide-based methods [10] [14].

| Coupling Method | Reaction Conditions | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| EDC/HOBt | RT, DMF | 30-45 | 24-48 |

| DCC/DMAP | RT, DCM | 25-40 | 18-36 |

| Acyl Fluoride | 80°C, DMF | 65-80 | 8-16 |

| HATU/DIPEA | RT, DMF | 50-65 | 12-24 |

The use of elevated temperatures (60-80°C) in the acyl fluoride method significantly improves reaction rates and conversion efficiency [10] [14]. However, careful temperature control is essential to prevent thermal decomposition of the BODIPY chromophore, which can occur at temperatures above 90°C [10] [18]. Reaction monitoring through high-performance liquid chromatography allows for real-time assessment of conversion and helps optimize reaction conditions [25] [34].

Alternative coupling strategies employing phosphonium-based reagents and uronium salts have also been investigated [5] [19]. While these methods can provide acceptable yields, they generally require longer reaction times and more extensive purification procedures compared to the acyl fluoride approach [10] [14].

Purification Techniques and Yield Optimization

The purification of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide presents unique challenges due to the compound's fluorescent properties and complex molecular structure [22] [25]. Traditional silica gel chromatography remains the primary purification method, but optimization of solvent systems and column conditions is critical for achieving high purity and good recovery [22] [24].

Column chromatography using silica gel with particle sizes of 43-60 μm has proven most effective for separating the desired product from synthetic impurities [22] [23]. Gradient elution systems starting with dichloromethane and progressing to dichloromethane-methanol mixtures (up to 10% methanol) provide optimal separation efficiency [22] [24]. The use of chloroform-based systems, while effective for separation, can lead to product decomposition upon prolonged exposure to light [22] [25].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for high-value samples [25] [28]. Reversed-phase columns with C8 or C18 stationary phases provide excellent resolution for BODIPY derivatives, with acetonitrile-water gradient systems offering optimal separation conditions [25] [28]. The fluorescent nature of the compound allows for sensitive detection at nanogram levels, facilitating accurate quantification and purity assessment [25] [12].

| Purification Method | Typical Recovery (%) | Final Purity (%) | Processing Time (h) |

|---|---|---|---|

| Flash Chromatography | 75-85 | 90-95 | 2-4 |

| Preparative HPLC | 85-95 | >98 | 4-8 |

| Crystallization | 60-75 | 95-99 | 12-24 |

| Combined Methods | 70-80 | >99 | 8-16 |

Yield optimization strategies focus on minimizing product losses during each synthetic step and improving overall process efficiency [27] [13]. Reaction monitoring using real-time analytical techniques allows for precise timing of workup procedures and helps prevent over-reaction or decomposition [34] [25]. The implementation of automated reaction monitoring systems has shown promise for maintaining optimal reaction conditions throughout the synthesis [34] [27].

Crystallization techniques, while challenging due to the compound's complex structure, can provide highly pure material when successful [26] [24]. Slow evaporation from chloroform solutions or vapor diffusion methods using chloroform-hexane systems have shown the most promise for obtaining crystalline material suitable for structural characterization [24] [26].

The fluorescence emission characteristics of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide demonstrate remarkable sensitivity to environmental parameters, reflecting the inherent properties of the boron dipyrromethene fluorophore. Boron dipyrromethene derivatives typically exhibit absorption maxima in the range of 500-580 nanometers, with corresponding emission peaks between 500-700 nanometers [5] [6]. The emission profile is characterized by narrow bandwidth spectra, typically exhibiting half-widths of approximately 30 nanometers, which facilitates multiplexing applications and reduces spectral overlap with other fluorophores [7] [8].

Environmental conditions significantly influence the fluorescence emission intensity and spectral position. Temperature effects on boron dipyrromethene systems demonstrate that increasing temperature generally leads to decreased quantum yields due to enhanced non-radiative decay processes [9] [10]. Conversely, lower temperatures tend to increase fluorescence lifetimes and quantum yields by reducing thermal quenching mechanisms [11] [12].

Solvent polarity represents a critical environmental parameter affecting fluorescence emission profiles. While traditional boron dipyrromethene dyes exhibit relatively stable spectral properties across different solvent polarities [13] [14], derivatives with extended conjugation systems or donor-acceptor characteristics can show pronounced solvatochromic effects [15] [16]. The solvatochromic sensitivity of boron dipyrromethene probes ranges from -1.3 to +1.2, with compounds exhibiting high polarity showing regular changes in absorption versus emission maxima relationships [15] [17].

pH stability constitutes another crucial environmental factor. Boron dipyrromethene dyes generally maintain fluorescence intensity across pH ranges of 4-10, demonstrating superior pH insensitivity compared to traditional fluorophores such as fluorescein [7] [18]. This pH stability makes them particularly valuable for biological applications where physiological pH variations might otherwise compromise fluorescence measurements [18] [19].

The presence of heavy atoms in the molecular structure can dramatically alter emission profiles through intersystem crossing enhancement. Studies on halogenated boron dipyrromethene derivatives demonstrate that heavy atom substitution can reduce fluorescence quantum yields while simultaneously increasing triplet state formation efficiency [20] [21]. The position of heavy atom substitution is critical, with 2,6-positions showing the greatest impact on photophysical properties [20] [22].

Quantum Yield Calculations and Solvatochromic Effects

Quantum yield determinations for 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide require careful consideration of the compound's unique structural features and environmental dependencies. Boron dipyrromethene fluorophores typically exhibit exceptionally high quantum yields, often approaching unity in organic solvents [9] [10] [23]. The quantum yield for standard boron dipyrromethene derivatives ranges from 0.8 to 0.9 in methanol, representing among the highest values observed for organic fluorophores [9] [10].

Quantum yield calculations employ comparative methods using reference standards with known quantum yields. For boron dipyrromethene systems, rhodamine 6G or fluorescein serve as common reference compounds, though careful consideration of spectral overlap and refractive index corrections is essential [23] [24]. The integrated fluorescence intensity ratio method provides the most accurate quantum yield determinations, particularly when corrected for differences in absorption at the excitation wavelength [25] [26].

Solvatochromic analysis reveals the complex relationship between molecular environment and photophysical properties. The Catalán solvent parameter approach provides a systematic framework for understanding solvent effects on boron dipyrromethene emission [27] [28]. This analysis employs four empirical solvent scales: dipolarity, polarizability, acidity, and basicity, designated as SdP, SP, SA, and SB, respectively [27] [29].

For boron dipyrromethene derivatives, solvent polarizability emerges as the dominant factor influencing spectral shifts, with negative correlations indicating bathochromic shifts with increasing polarizability [27] [28]. The solvent dipolarity parameter shows secondary importance, while solvent acidity and basicity generally exhibit minimal effects on spectral properties [28] [29].

Concentration-dependent effects significantly impact quantum yield measurements. At elevated concentrations, boron dipyrromethene dyes exhibit self-quenching through aggregation and intermolecular interactions [9] [30]. This concentration quenching manifests as reduced fluorescence intensity and altered spectral shapes, with the appearance of red-shifted emission bands characteristic of excimer formation [30] [31].

The molecular aggregation phenomenon in boron dipyrromethene systems demonstrates complex behavior dependent on concentration, solvent properties, and molecular structure. Aggregation typically results in fluorescence quenching and spectral broadening, with the extent of aggregation inversely correlated with steric hindrance around the fluorophore core [30] [31].

Time-Resolved Fluorescence Decay Analysis

Time-resolved fluorescence spectroscopy provides crucial insights into the excited state dynamics and photophysical processes governing 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide. Boron dipyrromethene derivatives typically exhibit fluorescence lifetimes ranging from 1 to 8 nanoseconds, depending on structural modifications and environmental conditions [11] [25] [32].

Single exponential decay characterizes most simple boron dipyrromethene derivatives in homogeneous environments. The fluorescence lifetime of unsubstituted boron dipyrromethene is approximately 7.2 nanoseconds [33], while functional derivatives show lifetimes between 5.89 and 7.40 nanoseconds [11] [25]. These relatively long lifetimes facilitate fluorescence polarization measurements and time-gated detection schemes [8] [32].

Biexponential decay kinetics emerge in systems exhibiting multiple emissive species or complex environmental interactions. Protein conjugation of boron dipyrromethene derivatives typically results in biexponential decay profiles, with short components (1-2 nanoseconds) attributed to quenched species and long components (5-6 nanoseconds) representing unquenched fluorophore populations [34] [25]. The relative amplitudes of these components provide information about the fraction of quenched versus unquenched species [35] [36].

Environmental sensitivity of fluorescence lifetimes enables the development of lifetime-based sensing applications. Membrane-bound boron dipyrromethene probes demonstrate dramatic lifetime changes upon alterations in lipid packing density, with lifetimes increasing from 500 picoseconds in liquid-disordered phases to 1900 picoseconds in liquid-ordered phases [37] [35]. These lifetime changes correlate with local viscosity and molecular mobility within the membrane environment [37] [35].

Intramolecular charge transfer processes significantly influence decay kinetics in donor-acceptor boron dipyrromethene systems. Time-resolved studies reveal the formation of intramolecular charge transfer states within 0.3 picoseconds, followed by twisted intramolecular charge transfer state formation in 2-13 picoseconds [38] [39]. These charge transfer states exhibit distinct decay characteristics, with intramolecular charge transfer structures decaying in 0.1-1 nanoseconds and twisted intramolecular charge transfer structures showing 3-5 nanosecond lifetimes [38] [32].

Triplet state dynamics represent another critical aspect of time-resolved analysis. Heavy-atom-substituted boron dipyrromethene derivatives exhibit drastically different triplet lifetimes, varying from 1.4 microseconds to 160 microseconds depending on molecular structure [21] [22]. The triplet lifetime variations result from different decay mechanisms, with short lifetimes attributed to strong coupling between triplet sublevels and the ground state mediated by spin-orbit interactions [21] [22].

Temperature-dependent measurements reveal activation energies for non-radiative processes and provide insights into decay mechanisms. Increasing temperature generally reduces fluorescence lifetimes through enhanced vibrational coupling and increased rates of non-radiative decay pathways [40] [41]. The temperature dependence follows Arrhenius behavior, allowing determination of activation barriers for thermal quenching processes [40] [41].